molecular formula C19H17NO5S B11396405 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate

3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate

Cat. No.: B11396405
M. Wt: 371.4 g/mol
InChI Key: DWDCPJVAHFTNEC-UHFFFAOYSA-N
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Description

3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate is a complex organic compound with a molecular formula of C25H21NO6S. This compound is part of the benzothiazine family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate typically involves multiple steps. One common method includes the acylation of 2-ethyl-1,1-dioxido-2H-1,2-benzothiazine with benzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the acetate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazine derivatives.

Scientific Research Applications

3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate
  • 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methoxybenzoate
  • 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-(acetyloxy)benzoate

Uniqueness

3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate is unique due to its specific structural features and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H17NO5S

Molecular Weight

371.4 g/mol

IUPAC Name

(3-benzoyl-2-ethyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) acetate

InChI

InChI=1S/C19H17NO5S/c1-3-20-17(18(22)14-9-5-4-6-10-14)19(25-13(2)21)15-11-7-8-12-16(15)26(20,23)24/h4-12H,3H2,1-2H3

InChI Key

DWDCPJVAHFTNEC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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